molecular formula C11H13ClFN3 B12857496 n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride

n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride

Cat. No.: B12857496
M. Wt: 241.69 g/mol
InChI Key: OUTFTBDGGZZTNU-UHFFFAOYSA-N
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Description

n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a fluorine atom at the 7th position of the isoquinoline ring and an aminoethyl group at the 2nd position. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate precursor like 2-chloroethylamine reacts with the isoquinoline core.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques like crystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoquinolines with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of fluorescent probes due to the presence of the fluorine atom.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the study of enzyme inhibition and activation.

Medicine:

  • Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
  • Studied for its role in modulating neurotransmitter systems.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the synthesis of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

    n-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a trimethoxysilane group.

    2-Aminoethyl methacrylate hydrochloride: Similar in having an aminoethyl group but differs in the presence of a methacrylate group.

    Isoquinoline: The parent compound without the aminoethyl and fluorine substitutions.

Uniqueness:

  • The presence of the fluorine atom at the 7th position enhances the compound’s stability and binding affinity.
  • The aminoethyl group provides versatility in forming hydrogen bonds and interacting with various biological targets.
  • The hydrochloride form improves solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

N'-(7-fluoroisoquinolin-1-yl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c12-9-2-1-8-3-5-14-11(10(8)7-9)15-6-4-13;/h1-3,5,7H,4,6,13H2,(H,14,15);1H

InChI Key

OUTFTBDGGZZTNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2NCCN)F.Cl

Origin of Product

United States

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